2-[(4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]-N-(2,2,2-trifluoroethyl)acetamide
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Overview
Description
2-({4-OXO-8-PHENYL-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL}SULFANYL)-N-(2,2,2-TRIFLUOROETHYL)ACETAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a][1,3,5]triazine derivatives.
Preparation Methods
The synthesis of 2-({4-OXO-8-PHENYL-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL}SULFANYL)-N-(2,2,2-TRIFLUOROETHYL)ACETAMIDE involves multiple steps, typically starting with the preparation of the pyrazolo[1,5-a][1,3,5]triazine core. This can be achieved through cyclization reactions involving 5-amino-pyrazole and various diketones or aldehydes .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups using reducing agents such as sodium borohydride.
Scientific Research Applications
2-({4-OXO-8-PHENYL-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL}SULFANYL)-N-(2,2,2-TRIFLUOROETHYL)ACETAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-({4-OXO-8-PHENYL-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL}SULFANYL)-N-(2,2,2-TRIFLUOROETHYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity and thereby modulating the biological pathway involved . This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a][1,3,5]triazine derivatives, such as:
2,3,5-Trisubstituted pyrazolo[1,5-a]pyrimidine compounds: These compounds also exhibit biological activity and are used in medicinal chemistry.
Quinazolin-4(3H)-ones: These compounds share a similar core structure and are used in various chemical and biological applications.
Compared to these compounds, 2-({4-OXO-8-PHENYL-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL}SULFANYL)-N-(2,2,2-TRIFLUOROETHYL)ACETAMIDE is unique due to its specific functional groups, which confer distinct chemical properties and biological activities .
Properties
Molecular Formula |
C15H12F3N5O2S |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
2-[(4-oxo-8-phenyl-3H-pyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]-N-(2,2,2-trifluoroethyl)acetamide |
InChI |
InChI=1S/C15H12F3N5O2S/c16-15(17,18)8-19-11(24)7-26-13-21-12-10(9-4-2-1-3-5-9)6-20-23(12)14(25)22-13/h1-6H,7-8H2,(H,19,24)(H,21,22,25) |
InChI Key |
KWECLHKWPHGYFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=C(NC(=O)N3N=C2)SCC(=O)NCC(F)(F)F |
Origin of Product |
United States |
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